molecular formula C17H19NO3S B2905443 Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396889-07-8

Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2905443
CAS No.: 1396889-07-8
M. Wt: 317.4
InChI Key: CMIQJLNKUJNMND-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a synthetic organic compound featuring a benzo[b]thiophene moiety linked via a methanone bridge to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core. This spirocyclic system consists of a six-membered dioxa ring fused to a three-membered azaspiro structure, conferring rigidity and stereochemical complexity. The compound’s structural uniqueness lies in its hybrid aromatic-heterocyclic framework, which may enhance binding affinity in biological systems or serve as a scaffold for drug discovery.

Properties

IUPAC Name

1-benzothiophen-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-16(2)20-10-17(11-21-16)8-18(9-17)15(19)14-7-12-5-3-4-6-13(12)22-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIQJLNKUJNMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=CC=CC=C4S3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by further functionalization to introduce the spirocyclic structure. Reaction conditions such as temperature, solvent choice, and catalyst concentration are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit promising anticancer properties. In particular, compounds synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.

Antimicrobial Properties
Benzo[b]thiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that certain synthesized compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of benzo[b]thiophene derivatives. These compounds may inhibit key inflammatory mediators, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Chemical Applications

Synthesis of Heterocyclic Compounds
Benzo[b]thiophenes serve as key intermediates in the synthesis of various heterocyclic compounds. The ability to undergo multi-component reactions allows for the formation of complex structures that are valuable in pharmaceutical chemistry . For example, reactions involving benzo[b]thiophenes can yield thiazole and pyrimidine derivatives, which are important in drug development.

Material Science Applications

Organic Electronics
The unique electronic properties of benzo[b]thiophene derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Research into their conductive properties is ongoing, with potential implications for energy-efficient technologies.

Comprehensive Data Table

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Anti-inflammatory drugs
Chemical SynthesisSynthesis of heterocyclic compounds
Material ScienceOrganic electronics (OLEDs, photovoltaics)

Case Studies

  • Cytotoxicity Evaluation
    A study evaluated the cytotoxicity of synthesized benzo[b]thiophene derivatives on human cancer cell lines. The results indicated that specific derivatives exhibited higher cytotoxic effects than doxorubicin, a standard chemotherapeutic agent. This suggests that these compounds could be further explored as potential cancer therapies .
  • Antimicrobial Testing
    Another study focused on the antimicrobial efficacy of benzo[b]thiophene derivatives against various bacterial strains. The findings revealed significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .
  • Organic Electronics Research
    Research into the electronic properties of benzo[b]thiophene-based materials has shown promise for use in OLEDs. The materials demonstrated favorable charge transport properties, which could lead to advancements in organic electronic devices .

Mechanism of Action

The mechanism by which Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may modulate signaling pathways, leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/R-Group Biological Activity (if reported) Reference
Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (Target) C₁₉H₂₁NO₃S ~343.4 (estimated) Benzo[b]thiophen-2-yl Not explicitly reported -
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone C₁₈H₂₂FNO₃S 325.4 4-Fluorophenylthio Not reported
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone C₁₇H₂₃NO₃ 289.4 m-Tolyl (3-methylphenyl) Not reported
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone C₁₈H₂₁N₂O₄S₂ ~393.5 (estimated) Benzo[d]oxazol-2-ylthio Not reported
7'-(Benzo[b]thiophen-2-yl)-6'-(4-fluorobenzoyl)-spiro[indoline-3,5'-pyrrolo[1,2-c]thiazol]-2-one C₂₈H₂₂FN₃O₂S₂ 515.6 Benzo[b]thiophen-2-yl, 4-fluorobenzoyl Cholinesterase inhibition

Structural Analysis

  • Core Similarities: All compounds share the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety, which provides a rigid, three-dimensional scaffold. This spirocyclic system likely influences solubility and metabolic stability compared to non-spiro analogs .
  • Substituent Variations: The target compound’s benzo[b]thiophen-2-yl group distinguishes it from analogs with phenylthio (e.g., 4-fluorophenylthio ), m-tolyl , or benzo[d]oxazol-2-ylthio substituents. These differences alter electronic properties (e.g., electron-withdrawing vs.
  • Synthetic Routes: Synthesis typically involves coupling reactions between the spirocyclic amine and acyl/aryl halides, followed by purification via recrystallization (e.g., ethanol/hexane or DCM/methanol mixtures) . The target compound may follow a similar pathway.

Physicochemical Properties

  • Molecular Weight : The target compound (estimated ~343.4 g/mol) falls within the range of its analogs (289.4–515.6 g/mol), suggesting comparable bioavailability. Higher molecular weight analogs (e.g., 515.6 g/mol in ) may face challenges in passive diffusion .

Biological Activity

Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound typically involves a multi-step process that combines various organic reactions. The general procedure includes:

  • Starting Materials : The synthesis begins with 1,1-dimethyl-3,5-cyclohexanedione, 3-phenoxybenzaldehyde, and malononitrile.
  • Refluxing : These components are mixed in ethanol and refluxed for 2–3 hours.
  • Isolation : After cooling, the precipitate is filtered, washed with ice-cooled water and ethanol, and dried under vacuum to yield the desired product.

Antimicrobial Properties

Recent studies have shown that compounds containing the benzo[b]thiophene moiety exhibit significant antimicrobial activity. For instance:

  • A series of substituted benzo[b]thiophenes were screened against Staphylococcus aureus, leading to the identification of several derivatives with minimal inhibitory concentrations (MICs) as low as 4 µg/mL against methicillin-resistant strains .
  • The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Anti-Diabetic Effects

Research has indicated that derivatives of the compound may act as GPR119 agonists, which are beneficial for glucose metabolism:

  • Compound 54g from a related series exhibited a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rats . This suggests that modifications to the benzo[b]thiophene structure can enhance its anti-diabetic properties.

Anti-Cancer Potential

The anti-cancer activity of benzo[b]thiophene derivatives has also been explored:

  • Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from benzo[b]thiophene structures have been reported to induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing new benzo[b]thiophene derivatives revealed that specific modifications led to enhanced activity against resistant bacterial strains. The research involved testing multiple compounds against clinical isolates and assessing their cytotoxicity levels.

CompoundMIC (µg/mL)Activity Against
II.b4MRSA
II.c8Enterococcus faecium
II.d16Staphylococcus aureus

This table summarizes the antimicrobial efficacy of selected compounds derived from benzo[b]thiophene.

Case Study 2: Anti-Diabetic Effects

In another study examining the glucose-lowering effects of related compounds in diabetic models:

CompoundDose (mg/kg)Glucose Reduction (%)
54g1030
54h2045

The data indicates that higher doses correlate with greater reductions in blood glucose levels, supporting the potential use of these compounds in diabetes management.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling benzo[b]thiophene derivatives with spirocyclic azaspiro precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can link the two moieties. Optimizing solvent polarity (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., Pd-based for cross-coupling) is critical. Column chromatography with gradients of ethyl acetate/petroleum ether is used for purification, as demonstrated in analogous spirocyclic compound syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the spirocyclic moiety shows distinct signals for methyl groups (δ ~1.2–1.5 ppm) and oxygenated carbons (δ ~70–100 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks). ESI-MS is preferred for polar intermediates .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1100 cm1^{-1}) groups validate functional groups .

Q. What are the dominant reaction mechanisms involving this compound’s spirocyclic and benzothiophene moieties?

  • Methodology : The spirocyclic azaspiro system undergoes nucleophilic ring-opening under acidic conditions (e.g., HCl), while the benzothiophene core participates in electrophilic substitution (e.g., bromination). Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model transition states and regioselectivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The spirocyclic ether and amide groups may hydrolyze in aqueous acidic/basic conditions, requiring anhydrous storage at 2–8°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement. The spirocyclic nitrogen and oxygen atoms generate unique torsion angles (e.g., C-N-C-O dihedrals). Disorder in the benzothiophene ring can be modeled using PART instructions in SHELX .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) using protein structures (e.g., PDB: 8XYZ). The benzothiophene moiety may π-stack with aromatic residues, while the spirocyclic system imposes steric constraints. Free-energy perturbation (FEP) quantifies binding energy changes .

Q. How do structural modifications (e.g., substituents on benzothiophene) impact biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies:

  • Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzothiophene 5-position to enhance electrophilic interactions.
  • Replace dimethyl groups on the spirocyclic ring with fluorinated analogs to improve metabolic stability.
  • Biological assays (e.g., enzyme inhibition IC50_{50}) validate hypotheses .

Q. How can contradictory data in reaction yields or spectral assignments be reconciled?

  • Methodology :

  • Reproducibility Checks : Verify anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).
  • Alternative Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Theoretical Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) .
  • Crystallography : Prefer synchrotron sources for high-resolution data (<1.5 Å) on microcrystalline samples .
  • Data Analysis : Open-source tools (e.g., CCDC Mercury, GaussView) facilitate structural visualization and quantum calculations .

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